Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate is a chemical compound with the molecular formula C17H23NO4 . It is used in various research and development applications .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H23NO4/c1-3-21-15(19)17(2)10-7-11-18(13-17)16(20)22-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 305.37 . More specific properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Cbz-EEPC has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also shown promising results in the treatment of cancer, particularly in the inhibition of tumor growth. Cbz-EEPC has been found to have a high affinity for certain receptors in the brain, which makes it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of Cbz-EEPC is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes. Cbz-EEPC has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Cbz-EEPC has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which can improve cognitive function. Cbz-EEPC has also been found to have anti-inflammatory properties, which can reduce the risk of developing certain diseases. Additionally, Cbz-EEPC has been found to inhibit the growth of cancer cells, which makes it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of Cbz-EEPC is its high affinity for certain receptors in the brain, which makes it a potential candidate for drug development. Additionally, Cbz-EEPC has been found to have a low toxicity profile, which makes it a safe compound for use in lab experiments. However, one limitation of Cbz-EEPC is its complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are many potential future directions for the study of Cbz-EEPC. One possible direction is the development of Cbz-EEPC as a drug for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to explore the potential use of Cbz-EEPC in cancer treatment. Another potential direction is the development of new synthesis methods for Cbz-EEPC, which could make it easier to produce in large quantities.
Conclusion:
In conclusion, Cbz-EEPC is a promising compound that has shown potential in various scientific studies. Its unique structure and properties make it a potential candidate for drug development in the treatment of neurological disorders and cancer. Further research is needed to fully understand the mechanism of action and potential applications of Cbz-EEPC.
Synthesis Methods
The synthesis of Cbz-EEPC involves the reaction of 1-ethylpiperidine-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting compound is then treated with benzyl chloroformate to obtain the final product, Cbz-EEPC. The synthesis of Cbz-EEPC is a multi-step process that requires careful attention to detail and purity to ensure the quality of the final product.
Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl 3-ethylpiperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-3-18(16(20)22-4-2)11-8-12-19(14-18)17(21)23-13-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLJPBDVJHMXSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.